Product packaging for 3,6-Dihydroxy-1,7-dimethoxyxanthone(Cat. No.:CAS No. 262292-34-2)

3,6-Dihydroxy-1,7-dimethoxyxanthone

Cat. No.: B1163371
CAS No.: 262292-34-2
M. Wt: 288.25 g/mol
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Description

3,6-Dihydroxy-1,7-dimethoxyxanthone is a natural product found in Hypericum chinense, Cratoxylum cochinchinense, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O6 B1163371 3,6-Dihydroxy-1,7-dimethoxyxanthone CAS No. 262292-34-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,6-dihydroxy-1,7-dimethoxyxanthen-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c1-19-11-5-8-10(6-9(11)17)21-13-4-7(16)3-12(20-2)14(13)15(8)18/h3-6,16-17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVWXRWZFWCCDO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1C(=O)C3=CC(=C(C=C3O2)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Biosynthetic Pathways of 3,6 Dihydroxy 1,7 Dimethoxyxanthone

Xanthones are a class of secondary metabolites characterized by their dibenzo-γ-pyrone structural scaffold. nih.gov Their production is prominent in a limited number of higher plant families, as well as in some fungi and lichens. researchgate.net

Natural Occurrence

3,6-Dihydroxy-1,7-dimethoxyxanthone is a naturally occurring xanthone (B1684191) that has been isolated from the aerial parts of Hypericum ascyron. biocrick.com This compound was identified as a new xanthone in research published in 1999. biocrick.com The genus Hypericum is well-known for producing a variety of xanthones. frontiersin.orgnih.gov

Table 1: Natural Source of this compound

Compound Name Natural Source Plant Part
This compound Hypericum ascyron Aerial Parts

Biosynthetic Pathways

The biosynthesis of xanthones in higher plants is a complex process that combines two major metabolic pathways: the shikimate pathway and the acetate (B1210297) pathway. nih.govresearchgate.netuniroma1.itmdpi.com The general pathway provides the foundational steps that lead to the core xanthone structure, which is then modified to produce a wide diversity of derivatives, including this compound.

The biosynthesis proceeds through the following key stages:

Initial Precursors : The process begins with precursors from primary metabolism. The shikimate pathway utilizes phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) to produce aromatic amino acids. frontiersin.org

Formation of Benzophenone (B1666685) Intermediate : In the Hypericaceae family, to which Hypericum ascyron belongs, xanthone biosynthesis follows an L-phenylalanine-dependent pathway. frontiersin.orgmdpi.com This pathway leads to the formation of a central benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgnih.govresearchgate.netuniroma1.it

Oxidative Coupling : This benzophenone intermediate undergoes a regioselective intramolecular oxidative coupling reaction. This crucial step forms the tricyclic xanthone core. frontiersin.orgnih.gov Depending on the cyclization pattern, this reaction yields one of two primary xanthone precursors: 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone. frontiersin.orgnih.gov

Downstream Modifications : The core trihydroxyxanthone structure serves as a scaffold for further enzymatic modifications. These "tailoring" reactions, which include hydroxylation, O-methylation, prenylation, and glycosylation, are responsible for the vast structural diversity of naturally occurring xanthones. For this compound, the 1,3,7-trihydroxyxanthone backbone likely undergoes specific hydroxylation and O-methylation steps at defined positions on the xanthone rings to yield the final compound.

Genetic and Environmental Factors Influencing the Production of 3,6 Dihydroxy 1,7 Dimethoxyxanthone

The production and accumulation of xanthones in plants are not static; they are influenced by a combination of the plant's genetic makeup and various environmental stimuli. While specific studies on 3,6-Dihydroxy-1,7-dimethoxyxanthone are limited, research on xanthone (B1684191) production in related species provides significant insights into these regulatory factors.

Genetic Factors

Genetic determinants appear to exert strong control over the chemical profile of xanthones within a plant. A study on Aphloia theiformis observed two distinct groups of individuals: one with a high proportion of mangiferin (B1668620) and another rich in different, more polar xanthones. nih.gov This distribution did not seem to correlate with known taxonomic varieties, suggesting a genetic basis for the different chemotypes. nih.gov Furthermore, the xanthone content for individual trees remained stable over time, reinforcing the idea of strong genetic regulation of their production. nih.gov

Environmental Factors

Environmental conditions can significantly modulate the quantity and type of xanthones produced.

Light Exposure : In Aphloia theiformis, light availability was a key factor influencing the xanthone profile. Trees growing in well-lit conditions predominantly produced mangiferin, whereas individuals in the shaded undergrowth were richer in other types of polar xanthones. nih.gov

Altitude and Soil Composition : Research on Hypericum perforatum demonstrated that abiotic factors related to geography play a crucial role. nih.gov Plants collected from two different altitudes (68 meters and 453 meters above sea level) and growing in different soil types (calcareous vs. volcanic) exhibited distinct differences in both the amount and the specific types of xanthones found in their roots. nih.gov

These findings indicate that while the genetic blueprint defines the potential for producing certain xanthones, environmental factors act as signals that can modulate the expression of the biosynthetic pathways, leading to quantitative and qualitative variations in the final accumulated compounds.

Table 2: Research Findings on Factors Influencing Xanthone Production

Factor Species Studied Observed Effect Reference
Genetic Predisposition Aphloia theiformis Individual trees maintain a stable and distinct xanthone profile over time, suggesting strong genetic control. nih.gov
Light Availability Aphloia theiformis Individuals in high-light environments are rich in mangiferin, while those in shade produce more polar xanthones. nih.gov
Altitude & Soil Type Hypericum perforatum Plants at different altitudes and in different soil types (calcareous vs. volcanic) show varied amounts and types of xanthones. nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
1,3,5-Trihydroxyxanthone (B1664532)
1,3,7-Trihydroxyxanthone
2,3′,4,6-Tetrahydroxybenzophenone
This compound
Erythrose 4-phosphate
L-phenylalanine
Mangiferin

Synthetic Methodologies for 3,6 Dihydroxy 1,7 Dimethoxyxanthone and Analogues

Total Synthesis Approaches to the Xanthone (B1684191) Core Structure

The construction of the tricyclic xanthone framework is a central challenge in the total synthesis of compounds like 3,6-dihydroxy-1,7-dimethoxyxanthone. Several strategies have been devised, primarily revolving around the formation of the central pyrone ring.

Key Reaction Mechanisms (e.g., Intramolecular Cyclization, Ullmann Condensation)

The synthesis of the xanthone core often relies on a few key bond-forming reactions. One prevalent method involves the intramolecular cyclization of a benzophenone (B1666685) intermediate. For instance, the synthesis of 3,6-dihydroxyxanthone, a close structural relative, can be achieved through the dehydrative cyclization of 2,2',4,4'-tetrahydroxybenzophenone. researchgate.net This type of reaction, often catalyzed by acid or conducted under thermal or microwave-assisted conditions, proceeds via an intramolecular electrophilic aromatic substitution, where a hydroxyl group attacks the carbonyl carbon, leading to the formation of the pyrone ring. A similar strategy could be envisioned for this compound, starting from a suitably substituted benzophenone.

Another powerful tool for constructing the diaryl ether linkage, a key structural element of the xanthone precursor, is the Ullmann condensation . organic-chemistry.orgnih.gov This copper-catalyzed reaction couples an aryl halide with a phenol. organic-chemistry.org For example, the synthesis of 1,2-dimethoxy-9H-xanthen-9-one, a precursor to 1,2-dihydroxy-9H-xanthen-9-one, commences with the reaction between methyl 2-bromobenzoate (B1222928) and 3,4-dimethoxyphenol. mdpi.com This is followed by hydrolysis of the ester and subsequent intramolecular acylation to form the xanthone core. This approach offers a convergent route to unsymmetrically substituted xanthones, which is crucial for accessing specific substitution patterns like that of this compound.

Reaction TypeDescriptionStarting Materials ExampleProduct Example
Intramolecular CyclizationFormation of the central pyrone ring from a benzophenone precursor.2,2',4,4'-Tetrahydroxybenzophenone3,6-Dihydroxyxanthone
Ullmann CondensationCopper-catalyzed formation of a diaryl ether linkage.Methyl 2-bromobenzoate and 3,4-DimethoxyphenolMethyl 2-(3,4-dimethoxyphenoxy)benzoate

Strategic Protecting Group Chemistry

Given the presence of multiple hydroxyl and methoxy (B1213986) groups in this compound and its precursors, the use of protecting groups is paramount to ensure chemoselectivity during synthesis. Hydroxyl groups are often protected as ethers (e.g., methyl, benzyl) or silyl (B83357) ethers to prevent unwanted side reactions during bond-forming steps. The choice of protecting group is critical and depends on its stability under the reaction conditions and the ease of its subsequent removal. For instance, in a multi-step synthesis, different protecting groups that can be cleaved under orthogonal conditions (e.g., acid-labile vs. hydrogenolysis-labile) may be employed to deprotect specific hydroxyl groups selectively. In the synthesis of 1,2-dihydroxy-9H-xanthen-9-one, the final step involves the deprotection of methoxy groups to reveal the desired diol. mdpi.com

Regioselectivity and Stereoselectivity in Xanthone Synthesis

Regioselectivity , the control of the position of substituent installation, is a major consideration in the synthesis of polysubstituted xanthones. In the Ullmann condensation, the regioselectivity is determined by the substitution patterns of the aryl halide and the phenol. For intramolecular cyclization of benzophenones, the position of cyclization is directed by the location of the activating hydroxyl groups. The synthesis of xanthones with specific substitution patterns often requires careful planning of the synthetic route to ensure the desired regioisomer is obtained as the major product.

While the core xanthone structure is planar, the introduction of substituents can lead to stereochemical considerations, particularly in the synthesis of more complex, non-planar analogues or those with chiral side chains. However, for the synthesis of the planar achiral molecule this compound itself, stereoselectivity is not a primary concern.

Semi-synthetic Derivatization from Naturally Occurring Xanthone Precursors

Rational Design and Synthesis of Structurally Modified Analogues of this compound

The synthesis of analogues of this compound is often guided by the principles of rational drug design , aiming to understand and optimize biological activity.

Exploration of Diverse Substitution Patterns for Structure-Activity Relationship Studies

By systematically varying the substituents on the xanthone scaffold, chemists can probe the structure-activity relationships (SAR) . For example, a series of 3,6-disubstituted xanthone derivatives have been synthesized from 3,6-dihydroxy-9H-xanthen-9-one to investigate their biological properties. researchgate.net The synthesis of a library of aminated xanthones has also been reported, starting from 3,4-dimethoxy-9-oxo-9H-xanthene-1-carbaldehyde. nih.gov These studies, which involve creating a diverse set of molecules with different functional groups and substitution patterns, are crucial for identifying the key structural features responsible for a desired biological effect. The insights gained from SAR studies can then guide the design of more potent and selective analogues.

Precursor CompoundModificationResulting Analogue Class
3,6-Dihydroxy-9H-xanthen-9-oneVarious substitutions3,6-Disubstituted xanthones
3,4-Dimethoxy-9-oxo-9H-xanthene-1-carbaldehydeReductive aminationAminated xanthones

Development of Hybrid Molecules Incorporating the Xanthone Moiety

The development of hybrid molecules represents a strategic approach in medicinal chemistry, aiming to enhance therapeutic efficacy by combining two or more pharmacophores into a single chemical entity. This strategy leverages the distinct biological activities of the constituent parts, potentially leading to synergistic effects, improved target selectivity, or a broader spectrum of action. The xanthone scaffold, recognized for its diverse pharmacological properties including anti-inflammatory, antimicrobial, and antitumor activities, serves as a valuable platform for the design of novel hybrid compounds. nih.govnih.govresearchgate.net

The core concept involves covalently linking a xanthone moiety to another bioactive molecule, such as a known drug or a heterocyclic compound with established therapeutic relevance. nih.govmdpi.com This molecular hybridization can overcome challenges like drug resistance and can modulate the pharmacokinetic profile of the parent molecules. nih.govresearchgate.net Synthetic strategies are engineered to connect the pharmacophores through various linkers, with the choice of linker and attachment points on the xanthone ring being critical to the final molecule's biological function.

Synthesis of Xanthone-Antimicrobial Hybrids

One avenue of research has focused on creating hybrids by combining the xanthone scaffold with fragments of known antimicrobial agents to develop new compounds with potent and broad-spectrum activity. mdpi.com A notable example is the hybridization of a xanthone core with the pharmacophore of butenafine (B35027), an antifungal medication. mdpi.com

A general synthetic pathway begins with a methyl-substituted xanthone, such as 4-methyl-9H-xanthen-9-one, which undergoes radical bromination using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide. This step yields a reactive bromomethyl-xanthone intermediate. This intermediate is then coupled with the side chain of butenafine, specifically the N-methyl-N-(4-tert-butylbenzyl)amine portion, to form the hybrid molecule. mdpi.com

Further modifications have been explored to enhance the molecule's properties. For instance, the N-methyl group in the linker can be replaced with a piperazine (B1678402) ring, a privileged core in medicinal chemistry known to be present in numerous antibacterial agents. mdpi.com This modification introduces an additional basic center, potentially altering the compound's interaction with biological targets. mdpi.com

Another advanced strategy employs azide-alkyne Huisgen cycloaddition, a "click chemistry" technique, to create a more complex linker. In this approach, an azide-functionalized xanthone is reacted with an alkyne-containing partner, such as a derivative of the tert-butylbenzylamino group, to form a stable 1,2,3-triazole ring that bridges the two pharmacophores. mdpi.com This method was used to synthesize a hybrid where a 1,2,3-triazole ring connects the xanthone scaffold to a tert-butylbenzylamino group, resulting in a molecule with promising activity against several resistant fungal and bacterial strains. mdpi.com For example, compound 3 (see table below) showed significant antibacterial potency against Gram-positive bacteria like S. aureus and notable antifungal activity against C. auris and C. neoformans. mdpi.com This compound was found to disrupt the membrane integrity of S. aureus. mdpi.com

Synthesis of Xanthone-Anti-inflammatory Hybrids

The anti-inflammatory properties of xanthones have been augmented by creating hybrids with heterocyclic compounds also known for their anti-inflammatory attributes, such as pyrazole (B372694) and 1,2,4-triazole. nih.govresearchgate.net The synthesis of these hybrids is typically a multi-step process.

An optimized three-stage synthetic route has been described for creating xanthone-triazole hybrids with potent anti-inflammatory effects. nih.gov

Preparation of the Xanthone Core: The synthesis begins with the formation of the foundational xanthone structure, for example, 1,6,8-trihydroxyxanthone.

Alkylation: The hydroxy group at a selected position on the xanthone ring is alkylated using a haloalkane (e.g., 1,5-dibromopentane) in the presence of a weak base like potassium carbonate. This step introduces a linker chain with a terminal halogen, creating a reactive intermediate. nih.gov

Coupling with Heterocycle: The halogenated xanthone intermediate is then reacted with a heterocyclic compound, such as 1,2,4-triazole, to form the final hybrid molecule. nih.gov

This methodology allows for the systematic variation of the linker length and the nature of the heterocyclic moiety to optimize biological activity. In one study, a series of such hybrids were designed and synthesized, with compounds A11, A119, and A127 showing significant inhibition in an in vitro egg albumin denaturation assay, a common method for screening anti-inflammatory activity. nih.gov

Another approach involves the introduction of a 1,2,3-triazole ring at the C3-position of the xanthone scaffold via a click reaction. nih.gov The synthesis starts with a hydroxyxanthone, which is O-alkylated with propargyl bromide to introduce a terminal alkyne. This alkyne-functionalized xanthone is then reacted with various substituted benzyl (B1604629) azides to yield a library of xanthone-triazole hybrids. nih.gov One compound from this series, designated 1j , demonstrated the most potent inhibitory activity against A549 human lung cancer cells and was found to induce apoptosis by increasing the expression of Caspase 3 and Bax. nih.gov

Research Findings for Xanthone Hybrid Molecules

The following interactive table summarizes the key findings from studies on synthetic xanthone hybrid molecules.

Advanced Spectroscopic and Analytical Characterization Methodologies for 3,6 Dihydroxy 1,7 Dimethoxyxanthone

High-Resolution Mass Spectrometry (HR-MS) for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HR-MS) is an indispensable tool for determining the elemental composition of an unknown compound with high precision. For 3,6-Dihydroxy-1,7-dimethoxyxanthone, HR-MS provides an experimental mass measurement accurate to several decimal places, allowing for the unambiguous determination of its molecular formula.

Precise Molecular Formula Determination: The molecular formula of this compound is C₁₅H₁₂O₆. Using HR-MS, the expected exact mass can be calculated and compared against the measured value. The theoretical monoisotopic mass of this compound is 288.06338810 Da. nih.gov An experimental measurement via HR-MS, typically using techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), that aligns with this theoretical value (typically within a tolerance of <5 ppm) confirms the elemental composition and rules out other potential formulas.

Fragmentation Pathway Analysis: Mass spectrometry, particularly tandem MS (MS/MS), elucidates structural features by analyzing the fragmentation patterns of the parent ion. While detailed fragmentation studies for this specific isomer are not extensively published, the general behavior of methoxylated and hydroxylated xanthones in a mass spectrometer involves characteristic losses of small, stable molecules. Common fragmentation pathways include:

Loss of a methyl radical (•CH₃): A primary fragmentation event is often the cleavage of a methoxy (B1213986) group, resulting in a significant [M-15]⁺ ion.

Loss of carbon monoxide (CO): The xanthone (B1684191) core can undergo retro-Diels-Alder reactions or other rearrangements, leading to the expulsion of CO molecules, observed as [M-28]⁺ ions.

Sequential Losses: A combination of these events can occur, leading to fragment ions such as [M-15-28]⁺, corresponding to the loss of both a methyl group and carbon monoxide.

Analysis of these fragmentation patterns helps to confirm the presence and placement of the methoxy and hydroxyl functional groups on the xanthone scaffold.

Data Table: HR-MS Data for this compound

ParameterValueReference
Molecular FormulaC₁₅H₁₂O₆ nih.gov
Theoretical Monoisotopic Mass288.06338810 Da nih.gov
Common Adducts (Positive Mode)[M+H]⁺, [M+Na]⁺, [M+K]⁺General MS Principle
Expected Key Fragmentations[M-CH₃]⁺, [M-CO]⁺, [M-CH₃-CO]⁺General Xanthone Fragmentation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the complete chemical structure of an organic molecule in solution. Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map out the carbon skeleton and the precise location of protons, thereby confirming the substitution pattern of the xanthone core.

¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the following signals are expected:

Aromatic Protons: Four protons are attached to the aromatic rings. Their chemical shifts (typically δ 6.0-8.0 ppm) and coupling patterns (singlets, doublets) would confirm the 1,3,6,7 substitution pattern.

Methoxy Protons: Two distinct singlets, each integrating to three protons, would be observed for the two methoxy groups (typically δ 3.8-4.1 ppm). Their specific chemical shifts would be influenced by their position on the ring.

Hydroxyl Protons: Two singlets corresponding to the phenolic hydroxyl groups would be present. Their chemical shifts can be highly variable (δ 5.0-13.0 ppm) and depend on solvent, concentration, and temperature. They often appear as broad signals and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The carbon-13 (¹³C) NMR spectrum reveals the number of unique carbon atoms in the molecule. With the aid of techniques like DEPT (Distortionless Enhancement by Polarization Transfer), carbons can be classified as CH, CH₂, CH₃, or quaternary. For this xanthone, 15 distinct carbon signals are expected:

Carbonyl Carbon: The ketone carbon (C-9) of the xanthone core appears significantly downfield (typically δ > 180 ppm).

Aromatic Carbons: Signals for the 12 carbons of the fused ring system appear in the aromatic region (δ 90-165 ppm). Carbons bearing oxygen substituents (C-O) resonate at the lower field end of this range, while protonated carbons (C-H) are found at the higher field end.

Methoxy Carbons: The two methoxy group carbons would appear as sharp signals in the aliphatic region (typically δ 55-65 ppm).

Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionExpected ¹H Shift (ppm)Expected ¹³C Shift (ppm)
1-OCH₃~3.9 - 4.1 (s, 3H)~56 - 62
2~6.3 - 6.8 (d)~92 - 98
3-OHBroad singlet-
4~6.3 - 6.8 (d)~96 - 102
5~7.0 - 7.5 (d)~115 - 120
6-OHBroad singlet-
7-OCH₃~3.9 - 4.1 (s, 3H)~56 - 62
8~7.0 - 7.5 (d)~120 - 125
9 (C=O)-~180 - 185
Other Quaternary C-~105 - 165
Note: These are estimated values based on general xanthone spectra and data from related compounds. Actual values may vary based on solvent and experimental conditions.

2D NMR experiments are crucial for assembling the structural puzzle by revealing correlations between nuclei. nih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (³JHH coupling). np-mrd.org For this compound, COSY would show correlations between adjacent aromatic protons (e.g., H-2 and H-4 if they were adjacent, or H-5 and H-8 if adjacent), helping to define the proton arrangement on each benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps direct one-bond correlations between protons and the carbons they are attached to. youtube.com It allows for the unambiguous assignment of each protonated carbon signal in the ¹³C spectrum by linking it to its corresponding, already-assigned proton signal from the ¹H spectrum.

Correlations from the methoxy protons (e.g., 1-OCH₃) to the carbon they are attached to (C-1).

Correlations from aromatic protons (e.g., H-2) to neighboring quaternary carbons, confirming the substitution pattern.

Correlations from multiple protons to the carbonyl carbon (C-9), which helps to anchor the assignments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining stereochemistry and the spatial arrangement of substituents. For this planar molecule, NOESY could show correlations between a methoxy group's protons and a nearby aromatic proton, further confirming their relative positions.

Fourier-Transform Infrared (FTIR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

FTIR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.

FTIR Spectroscopy: This technique identifies functional groups based on their characteristic vibrational frequencies. The FTIR spectrum of this compound is expected to show distinct absorption bands confirming its key structural features. researchgate.net

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule's chromophore. The extended conjugated system of the xanthone core gives rise to characteristic absorption bands in the UV-visible region. The position and intensity of these bands are influenced by the substitution pattern. For xanthones, several absorption maxima (λmax) are typically observed. mdpi.com

Data Table: Expected Spectroscopic Data (FTIR & UV-Vis) for this compound

TechniqueParameterExpected Value/RangeFunctional Group/TransitionReference
FTIR O-H stretch (phenolic)3200-3500 cm⁻¹ (broad)Hydroxyl groupsGeneral IR Data
C-H stretch (aromatic)3000-3100 cm⁻¹Aromatic C-HGeneral IR Data
C-H stretch (aliphatic)2850-3000 cm⁻¹Methoxy C-HGeneral IR Data
C=O stretch (ketone)1640-1680 cm⁻¹Xanthone carbonyl sc.edu
C=C stretch (aromatic)1500-1600 cm⁻¹Aromatic rings sc.edu
C-O stretch (aryl ether)1200-1280 cm⁻¹Ar-O-CH₃General IR Data
UV-Vis Band I (λmax)~320-380 nmπ → π* transition mdpi.com
Band II (λmax)~280-310 nmπ → π* transition mdpi.com
Band III (λmax)~230-260 nmπ → π* transition mdpi.com
Note: FTIR values are characteristic ranges. UV-Vis values are based on related xanthone structures and may vary depending on the solvent.

X-ray Crystallography for Definitive Solid-State Structure Determination

While this method provides definitive structural proof, its application is contingent on the ability to grow a suitable single crystal, which can be a significant challenge. To date, the single-crystal X-ray structure of this compound has not been reported in the scientific literature. However, the structures of related xanthones have been determined. For example, the analysis of lichexanthone (B95002) (1-hydroxy-3,6-dimethoxy-8-methyl-9h-xanthen-9-one) provided the following detailed crystallographic data, which serves as an example of the information obtained from such an analysis. researchgate.net

Data Table: Example X-ray Crystallographic Data for Lichexanthone (A Related Xanthone)

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)11.6405 (5)
b (Å)7.5444 (3)
c (Å)15.2341 (6)
β (°)102.280 (1)
Volume (ų)1307.26 (9)
Z (molecules/unit cell)4
Source: Data for lichexanthone, provided as an illustrative example. researchgate.net

Chromatographic Techniques for Purity Assessment and Isolation Method Development (e.g., HPLC, GC-MS)

Chromatographic methods are essential for both the initial isolation of a compound from a complex mixture and for the final assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in a reverse-phase setup (e.g., using a C18 column), is the primary method for assessing the purity of xanthones. A pure compound should ideally appear as a single, sharp, and symmetrical peak in the chromatogram. The purity is often determined by the peak area percentage at a specific wavelength (e.g., 254 nm). For the precursor 3,6-dihydroxyxanthone, a retention time of 9.94 minutes was reported, achieving a purity of over 99%. sc.edu A related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), was reported to have a retention time of 12.5 minutes. nih.gov These values are dependent on the specific method (column, solvent gradient, flow rate).

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS separates compounds based on their volatility and boiling point before detection by a mass spectrometer. While useful for many natural products, its application to polyhydroxylated xanthones can be problematic due to their low volatility and high melting points. For instance, an attempt to analyze the precursor 3,6-dihydroxyxanthone via GC-MS was inconclusive because its high melting point exceeded the column's maximum operating temperature. sc.edu This suggests that derivatization (e.g., silylation) of the hydroxyl groups might be necessary to increase volatility for a successful GC-MS analysis of this compound.

Data Table: Chromatographic Data for Related Xanthones

TechniqueCompoundRetention Time (min)Purity (%)Reference
HPLC 3,6-Dihydroxyxanthone9.94>99 sc.edu
HPLC 1,7-Dihydroxy-3,4-dimethoxyxanthone12.5Not reported nih.gov
GC-MS 3,6-DihydroxyxanthoneInconclusiveInconclusive sc.edu

Biological Activities and Mechanistic Investigations of 3,6 Dihydroxy 1,7 Dimethoxyxanthone

Antioxidant and Free Radical Scavenging Mechanisms

The antioxidant potential of xanthones is a key area of investigation. This activity is largely attributed to their chemical structure, which enables them to donate hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).

In Vitro Cellular Models for Oxidative Stress Modulation

While direct in vitro cellular studies specifically investigating 3,6-Dihydroxy-1,7-dimethoxyxanthone's capacity to modulate oxidative stress are not extensively documented in publicly available research, the broader class of hydroxyxanthones has demonstrated significant antioxidant capabilities. For instance, studies on various synthesized hydroxyxanthones have shown their potential as radical scavengers. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) scavenging assay, the antioxidant activity of hydroxyxanthones was evaluated, with some derivatives exhibiting strong antioxidant potential nih.gov. The antioxidant capacity of xanthones is often linked to the number and position of hydroxyl groups on the xanthone (B1684191) core . Dihydroxyxanthone derivatives, in particular, have shown notable free radical scavenging effects .

Interaction with Cellular Antioxidant Defense Systems (e.g., Nrf2 Pathway)

The Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway is a critical regulator of cellular defense against oxidative stress aginganddisease.orgnih.gov. This pathway controls the expression of numerous antioxidant and detoxification genes aginganddisease.org. The activation of Nrf2 is a key mechanism for cellular protection against oxidative damage nih.govnih.gov.

Natural compounds, including some xanthones, are known to modulate the Nrf2 pathway frontiersin.org. They can interact with Keap1, leading to the release and nuclear translocation of Nrf2, which in turn activates the antioxidant response element (ARE) in the promoter region of target genes nih.govfrontiersin.org. While direct evidence of this compound's interaction with the Nrf2 pathway is yet to be established, the known antioxidant properties of the xanthone class suggest this as a plausible mechanism of action that warrants further investigation.

Anti-inflammatory Properties and Immunomodulatory Effects

Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Xanthones have been investigated for their potential to mitigate inflammatory responses.

Inhibition of Pro-inflammatory Mediators (e.g., Nitric Oxide, Prostaglandin (B15479496) E2, Cytokines like TNF-α, IL-1β, IL-6)

Research on various xanthone derivatives has demonstrated their ability to inhibit the production of key pro-inflammatory mediators. For example, a closely related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), has been shown to suppress the secretion of interleukin-1β (IL-1β) and interleukin-6 (IL-6) in rheumatoid arthritis-derived fibroblast-like synoviocyte cells nih.gov. Another study on a different xanthone derivative, 1,6,7-trihydroxy-2-(1,1-dimethyl-2-propenyl)-3-methoxyxanthone, found that it reduced the production of nitric oxide (NO), prostaglandin E2 (PGE2), IL-6, and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophage and microglial cells mdpi.com. These findings suggest that xanthones, as a class, can interfere with inflammatory cascades. However, specific studies confirming the inhibitory effects of this compound on these particular mediators are needed.

Modulation of Intracellular Signaling Pathways (e.g., NF-κB, MAPK)

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key intracellular signaling pathways, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. These pathways are central to the regulation of inflammatory gene expression mdpi.com.

Studies on the related isomer, 1,7-dihydroxy-3,4-dimethoxyxanthone, have shown that it can inhibit inflammation in macrophages by suppressing the TLR4/NF-κB signaling cascade researchgate.netnih.gov. This compound was also found to selectively modulate MAPK signaling to exert anti-proliferative and anti-inflammatory activities in rheumatoid arthritis-derived cells nih.gov. Furthermore, in fibroblast-like synoviocytes, this same xanthone derivative was shown to target both NF-κB and p38 MAPK pathways nih.gov. While these findings are for a different isomer, they provide a strong rationale for investigating the potential of this compound to modulate these critical inflammatory pathways.

Regulation of Immune Cell Phenotypes (e.g., Macrophage Polarization)

Macrophages are key immune cells that can adopt different functional phenotypes, broadly classified as pro-inflammatory (M1) and anti-inflammatory (M2) states. The polarization of macrophages plays a crucial role in the initiation and resolution of inflammation.

Data Tables

Table 1: Investigated Biological Activities of a Structurally Related Xanthone (1,7-dihydroxy-3,4-dimethoxyxanthone)

Biological ActivityCell Line/ModelKey Findings
Anti-inflammatoryRAW264.7 MacrophagesInhibition of inflammation via suppression of TLR4/NF-κB signaling. researchgate.netnih.gov
Anti-inflammatoryMH7A (Rheumatoid Arthritis Fibroblast-like Synoviocytes)Suppression of IL-1β and IL-6 secretion; modulation of MAPK signaling. nih.gov
ImmunomodulationTHP-1 cells (macrophage-like)Inhibition of M1 macrophage polarization. nih.gov

Note: The data in this table pertains to the isomer 1,7-dihydroxy-3,4-dimethoxyxanthone and is presented to highlight the potential activities of the xanthone class, as direct data for this compound is limited.

Anticancer and Chemopreventive Activities

Xanthone derivatives are known to exert their anticancer effects through multiple mechanisms, including inducing programmed cell death (apoptosis), halting the cell cycle, and preventing the spread of cancer cells. nih.gov Research into compounds with similar structures, such as norathyriol (B23591) (1,3,6,7-tetrahydroxyxanthone), has shown cytotoxic effects against colon cancer (Caco-2) and non-small lung adenocarcinoma (A240286S) cell lines. researchgate.net

Induction of Apoptosis in Cancer Cell Lines (e.g., HeLa, MCF-7, KB, HepG2, A549)

Apoptosis is a primary mechanism through which many chemotherapeutic agents eliminate cancer cells. While direct studies on this compound are not available, other xanthones have demonstrated potent pro-apoptotic activity. For instance, a novel prenylated xanthone from Garcinia mangostana showed strong anticancer activity against a panel of cancer cell lines, including A549, through the induction of apoptosis. nih.gov Similarly, extracts from Calophyllum species, which are rich in xanthones, have been shown to induce apoptosis in breast and lung cancer cells. nih.gov

The process of apoptosis is executed by a family of cysteine proteases known as caspases. nih.gov The activation of these enzymes occurs in a cascade, with initiator caspases (like caspase-8 and -9) activating executioner caspases (like caspase-3, -6, and -7), which then cleave various cellular substrates, leading to cell death. nih.govnih.gov The activation of caspase proteins is a primary mechanism of action for the anticancer activity of xanthone derivatives. nih.gov For example, the flavonoid prunetrin (B192197) has been shown to induce apoptosis in liver cancer cells through the cleavage of caspase-3 and caspase-9. mdpi.com While specific data for this compound is absent, it is plausible that its anticancer activity, like other polyphenolic compounds, would involve the activation of these critical apoptotic enzymes.

A key event in the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, which in turn activates the caspase cascade. sgo-iasgo.com Many natural compounds exert their anticancer effects by targeting mitochondria. For instance, a chalcone (B49325) derivative, 2′,4-dihydroxy-4′,6′-dimethoxy-chalcone, was found to alter the mitochondrial outer membrane potential in breast cancer cells, leading to apoptosis. nih.gov The loss of mitochondrial membrane potential is a global indicator of mitochondrial dysfunction and an early event in apoptosis induction. imrpress.com

Inhibition of Cell Proliferation and Induction of Cell Cycle Arrest

Cancer is characterized by uncontrolled cell proliferation resulting from a dysregulated cell cycle. nih.gov A stable arrest of the cell cycle is a defining feature of cellular senescence and a target for anticancer therapies. frontiersin.org Various natural compounds have been shown to inhibit cancer cell growth by inducing cell cycle arrest. For example, 1-(2,6-Dihydroxy-4-methoxyphenyl)-2-(4-hydroxyphenyl) ethanone, isolated from Phaleria macrocarpa, induced G0/G1 arrest in HT-29 human colon adenocarcinoma cells in a time-dependent manner. mdpi.comresearchgate.net Similarly, other flavonoids have demonstrated the ability to arrest the cell cycle at different phases, thereby preventing the proliferation of cancer cells. mdpi.comnih.gov

Inhibition of Angiogenesis and Metastasis (e.g., Modulation of Matrix Metalloproteinases)

Angiogenesis, the formation of new blood vessels, and metastasis, the spread of cancer cells to distant organs, are critical processes in tumor progression and are major targets for cancer therapy. Some natural compounds have shown the ability to inhibit these processes. For instance, the anthraquinone (B42736) derivative Emodin was found to attenuate tumor cell-induced metastasis and angiogenesis by inhibiting matrix metalloproteinases (MMPs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov Another compound, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone (DHTMF), inhibited angiogenesis by reducing the expression of key angiogenic molecules like hypoxia-inducible factor (HIF-1α) and vascular endothelial growth factor (VEGF). nih.govresearchgate.net

Synergy with Established Chemotherapeutic Agents In Vitro

Combining natural compounds with conventional chemotherapeutic drugs is an effective strategy to enhance treatment efficacy and overcome drug resistance. nih.gov A study on 1,3,6-Trihydroxy-4,5,7-trichloroxanthone (TTX), a xanthone derivative, demonstrated a strong synergistic effect when combined with doxorubicin (B1662922) against a lymphoma cell line. scispace.com This synergistic interaction was suggested to be due to the interaction of TTX with receptors that are determinants of doxorubicin resistance. scispace.com Such combinations can potentially allow for lower doses of cytotoxic drugs, thereby reducing side effects.

Pre-clinical In Vivo Studies in Animal Models of Carcinogenesis

Pre-clinical in vivo studies using animal models are crucial for evaluating the potential of chemical compounds in cancer prevention and treatment. These models allow for the investigation of a compound's effects on tumor development and progression in a living organism.

While specific in vivo carcinogenesis studies on this compound were not identified in the available literature, research on other natural compounds demonstrates the utility of such models. For instance, in vivo assays in Severe Combined Immunodeficiency (SCID) mice have been used to evaluate the anti-tumor effects of compounds like Dicentrine, a G-quadruplex ligand. In one study, intraperitoneal injections of Dicentrine significantly inhibited the tumor incidence of the K562 leukemia cell line in SCID mice nih.gov.

Molecular Targets in Cancer (e.g., Topoisomerase II, Kinases, G-quadruplex stabilization)

The anticancer properties of xanthone derivatives are often attributed to their interaction with various molecular targets involved in cancer cell proliferation and survival.

Topoisomerase II: While direct studies on this compound's effect on topoisomerase II are not available, this enzyme is a known target for some anticancer agents.

Kinases: Protein kinases are crucial regulators of cellular processes, and their inhibition is a key strategy in cancer therapy nih.govmdpi.com. Research on a structurally similar compound, 1,7-dihydroxy-3,4-dimethoxyxanthone, has shown that it can modulate Mitogen-Activated Protein Kinases (MAPKs) in multidrug-resistant non-small cell lung carcinoma cells. This compound was found to upregulate p38 and downregulate ERK, contributing to cell cycle arrest and apoptosis nih.gov. Another related compound, 3,6-dihydroxyflavone, has demonstrated potent inhibition of JNK1 kinase nih.gov. These findings suggest that kinase inhibition may be a relevant mechanism for dihydroxy-dimethoxy substituted scaffolds.

G-quadruplex stabilization: G-quadruplexes are secondary structures in nucleic acids that are involved in key cellular processes, and their stabilization by small molecules is a promising anticancer strategy nih.govnih.gov. Xanthone derivatives have been synthesized and shown to be selective stabilizers of G-quadruplex DNA, suggesting their potential as anticancer agents that target these structures nih.gov.

Table 1: Investigated Molecular Targets of Related Xanthone and Flavone Derivatives

CompoundTargetFinding
1,7-dihydroxy-3,4-dimethoxyxanthoneMAPKs (p38, ERK)Modulated MAPK signaling in multidrug-resistant lung cancer cells. nih.gov
3,6-dihydroxyflavoneJNK1 KinasePotent inhibitor of JNK1 kinase activity. nih.gov
Synthetic Xanthone DerivativesG-quadruplex DNAActed as selective stabilizers of G-quadruplex DNA. nih.gov

Antimicrobial and Antiviral Efficacy

Xanthone derivatives have demonstrated a broad spectrum of antimicrobial activities.

Mechanisms of Action against Bacterial and Fungal Pathogens

The antimicrobial mechanisms of xanthones are multifaceted. Some xanthone derivatives have been shown to disrupt the bacterial cell wall by interacting with components like lipoteichoic acid or lipopolysaccharides, and they can also suppress DNA synthesis nih.gov. Another proposed mechanism involves the inhibition of bacterial efflux pumps, which are responsible for expelling antibiotics from the bacterial cell and contribute to multidrug resistance mdpi.com. The antibacterial actions of some flavonoids, which share structural similarities with xanthones, have been linked to their ability to bind with peptidoglycan in the bacterial cell wall nih.gov.

In the context of antifungal activity, while specific mechanisms for this compound are not detailed, some xanthones have been investigated for their effects on fungal cell components. For example, studies on other compounds have explored the inhibition of ergosterol (B1671047) biosynthesis, a critical component of the fungal cell membrane dntb.gov.ua.

Biofilm Inhibition Studies

Bacterial biofilms are communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, which makes them more resistant to antimicrobial agents nih.gov. The inhibition of biofilm formation is, therefore, an important strategy in combating bacterial infections nih.gov.

Studies on various xanthone derivatives have shown their potential to inhibit biofilm formation nih.govmdpi.commdpi.com. The mechanisms underlying biofilm inhibition by natural compounds can include the prevention of bacterial adhesion to surfaces, the inhibition of biofilm maturation, and the disruption of the extracellular polymeric substance matrix uantwerpen.be. Efflux pumps are also known to play a role in biofilm formation, and their inhibition by xanthones could contribute to the anti-biofilm effect mdpi.commdpi.com.

Table 2: Biofilm Inhibition by Xanthone Derivatives

Xanthone Derivative TypePathogenKey Finding
Piperazine (B1678402) moiety-containing xanthonesHelicobacter pyloriSignificant reduction in the amount of biofilm produced. nih.gov
Chiral derivatives of xanthonesStaphylococcus aureusSome enantiomers showed activity in inhibiting biofilm formation. mdpi.com
9-xanthenyl derivativesStaphylococcus aureusTwo sulfonamide derivatives showed a significant reduction in biofilm formation. mdpi.com

Neuroprotective Potential and Central Nervous System Effects

The neuroprotective potential of natural compounds is an area of active research.

Modulation of Neurotransmitter Systems (e.g., Acetylcholinesterase Inhibition)

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine. The inhibition of AChE is a key therapeutic strategy for managing the symptoms of Alzheimer's disease nih.gov. Several studies have highlighted the potential of xanthone derivatives as AChE inhibitors nih.gov. The structure-activity relationship studies of xanthones suggest that the presence and position of substituents on the xanthone core influence their AChE inhibitory activity nih.gov. For instance, methoxyflavones isolated from Kaempferia parviflora have been shown to inhibit acetylcholinesterase nih.gov. While direct studies on this compound are not available, the general inhibitory activity of the xanthone scaffold on AChE suggests that this could be a potential area of investigation for this compound.

Protection Against Neurotoxicity in In Vitro Models

Currently, there is a lack of specific research data from in vitro studies detailing the protective effects of this compound against neurotoxicity. While the broader class of xanthones and extracts from which this compound is isolated, such as from Hypericum ascyron, have been investigated for neuroprotective properties, specific studies on this particular molecule's efficacy and mechanisms in models of neurotoxicity are not available in the reviewed scientific literature. mdpi.com

Pre-clinical In Vivo Models of Neurodegenerative Conditions

There is no available scientific literature detailing the evaluation of this compound in pre-clinical in vivo models of neurodegenerative conditions. Research on this specific compound has not yet progressed to animal studies for diseases such as Alzheimer's or Parkinson's disease.

Cardioprotective and Metabolic Regulatory Effects

Scientific investigations into the potential cardioprotective and metabolic regulatory effects of this compound have not been reported in the available literature.

Impact on Lipid Metabolism and Glucose Homeostasis

There is no available research data on the specific impact of this compound on lipid metabolism or glucose homeostasis. The role of this compound in metabolic regulation remains an uninvestigated area. ethernet.edu.et

Vascular Protective Mechanisms

There are no published studies on the vascular protective mechanisms of this compound.

Other Emerging Biological Activities and Therapeutic Indications

This compound has been isolated from the aerial parts of plants such as Hypericum ascyron and Hypericum beanii. scribd.comresearchgate.net As part of broader phytochemical screenings, its biological activities have been preliminarily explored.

One study investigating xanthones from Hypericum beanii for anti-inflammatory properties evaluated this compound, among other compounds. nih.govmdpi.com The anti-inflammatory effects were assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. nih.govmdpi.com While several other xanthones from the same plant demonstrated significant anti-inflammatory activity, this compound was not identified as one of the more potent inhibitors in this particular assay. nih.gov

Below is a data table summarizing the context of the anti-inflammatory screening.

Compound ScreenedPlant SourceCell LineActivity MeasuredOutcome for this compound
This compoundHypericum beaniiRAW 264.7 macrophagesInhibition of NO productionNot reported as a significant inhibitor

Further research is required to fully elucidate any other potential biological activities and therapeutic indications for this compound.

Structure Activity Relationships Sar of 3,6 Dihydroxy 1,7 Dimethoxyxanthone and Its Derivatives

Influence of Hydroxylation and Methoxylation Patterns on Biological Activities

The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the xanthone (B1684191) scaffold are primary determinants of its biological effects, particularly its anti-inflammatory and antioxidant properties.

Hydroxylation: An increase in the number of hydroxyl groups generally enhances the anti-inflammatory activity of xanthones. nih.gov These hydroxyl groups are key to the molecule's ability to scavenge reactive oxygen species (ROS), thereby reducing oxidative stress, a common factor in inflammatory conditions. nih.gov Furthermore, hydroxylated xanthones show a greater capacity to interact with and inhibit pro-inflammatory mediators and enzymes such as cyclooxygenase (COX) and key signaling pathways like nuclear factor-kappa B (NF-κB). nih.gov

The specific placement of these hydroxyl groups is also critical. For instance, studies on various xanthone derivatives have revealed that the position of hydroxylation significantly influences the degree of anti-inflammatory action.

Methoxylation: The presence and position of methoxy groups also modulate the biological activity of xanthones. While hydroxylation is often linked to antioxidant capacity, methoxylation can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. The interplay between hydroxyl and methoxy groups creates a unique electronic and steric profile for each derivative, fine-tuning its interaction with specific biological targets.

For example, a study on 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) demonstrated its ability to inhibit lipopolysaccharide-induced inflammation in RAW264.7 macrophages by directly binding to and suppressing the Toll-like receptor 4 (TLR4)/NF-κB signaling cascade. nih.gov This highlights how a specific substitution pattern can confer a targeted mechanism of action.

Table 1: Influence of Hydroxylation and Methoxylation on Xanthone Activity
Substitution PatternGeneral Effect on Biological ActivityExample/MechanismReference
Increased HydroxylationEnhanced anti-inflammatory and antioxidant activityIncreased scavenging of ROS; enhanced interaction with COX and NF-κB nih.gov
Specific Hydroxylation/Methoxylation (e.g., 1,7-dihydroxy-3,4-dimethoxyxanthone)Targeted inhibition of specific inflammatory pathwaysDirect binding and suppression of the TLR4/NF-κB signaling pathway nih.gov

Role of the Xanthone Core Structure in Ligand-Target Interactions

The rigid, planar xanthone core serves as a fundamental scaffold for interaction with various biological targets. This aromatic system provides a large π-surface that can engage in non-covalent interactions, such as π-π stacking and hydrophobic interactions, with the active sites of enzymes and receptors.

Molecular docking studies have been instrumental in elucidating the binding modes of xanthone derivatives. For example, the xanthone core is predicted to interact with the G-tetrad of G-quadruplex DNA, a structure implicated in cancer development. acs.org The planar nature of the xanthone scaffold is ideal for stacking onto the flat surface of the G-quartet, leading to the stabilization of the G-quadruplex structure and subsequent cytotoxic effects on cancer cells. acs.org

Furthermore, the xanthone nucleus is a common feature in molecules that inhibit enzymes involved in inflammation and microbial growth. nih.govnih.gov The core structure positions the various substituent groups in a specific three-dimensional arrangement, allowing for precise interactions with amino acid residues in the target protein's binding pocket.

Table 2: Role of the Xanthone Core in Molecular Interactions
Interaction TypeDescriptionExample TargetReference
π-π StackingInteraction between the aromatic xanthone core and aromatic residues in a binding site or DNA bases.G-quadruplex DNA acs.org
Scaffold for SubstituentsThe rigid core orients functional groups for optimal interaction with a target.Enzyme active sites (e.g., COX, LOX) nih.gov

Impact of Substituent Modifications (e.g., Prenylation, Glycosylation) on Specific Biological Pathways

Beyond hydroxylation and methoxylation, the addition of other chemical moieties, such as prenyl groups or glycosyl units, can significantly alter the biological activity and specificity of xanthones.

Prenylation: The attachment of prenyl groups (isoprenoid chains) to the xanthone scaffold is a common modification in nature, particularly in the plant families Clusiaceae and Hypericaceae. nih.gov Prenylation often enhances the pharmacological properties of phenolic compounds. nih.gov For instance, prenylated xanthones have shown potent and sometimes selective activity against various cancer cell lines and as cholinesterase inhibitors. nih.gov The lipophilic nature of the prenyl group can improve membrane permeability and lead to stronger interactions with hydrophobic pockets in target proteins. nih.gov

Glycosylation: Glycosylation, the attachment of a sugar moiety, is another key modification that affects the pharmacokinetic and pharmacodynamic properties of xanthones. nih.gov While xanthones are typically found in their glycosylated forms in the Gentianaceae family, this modification can also be achieved through biotransformation. nih.govnih.gov Glycosylation generally increases the water solubility of a compound, which can influence its absorption and distribution in the body. The type of sugar attached and its linkage point can have a profound impact on bioavailability. For example, quercetin (B1663063) glucosides were found to be absorbed much more readily than quercetin rutinosides. nih.gov The addition of a sugar can also modulate the interaction with specific transporters and enzymes.

Table 3: Effect of Substituent Modifications on Xanthone Activity
ModificationGeneral EffectExampleReference
PrenylationEnhanced pharmacological properties, increased lipophilicity, improved membrane permeability.Prenylated xanthones showing enhanced anticancer and anticholinesterase activity. nih.gov
GlycosylationIncreased water solubility, altered pharmacokinetics (absorption, distribution).Improved absorption of quercetin glucosides compared to other glycosides. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for 3,6-Dihydroxy-1,7-dimethoxyxanthone Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. For xanthone derivatives, QSAR studies can provide valuable insights for the rational design of new, more potent analogues.

These models are built by correlating variations in the chemical structure of a series of compounds with their measured biological activity. This often involves calculating a wide range of molecular descriptors, such as electronic, steric, and hydrophobic parameters.

While specific QSAR models for this compound are not extensively detailed in the provided search results, the principles of QSAR are broadly applicable to this class of compounds. For instance, a QSAR study on xanthone derivatives might reveal that specific electronic properties at certain positions on the xanthone ring are critical for a particular biological activity. Molecular docking scores from a large set of xanthones can be analyzed using multivariate statistics to identify structural features that are crucial for the inhibition of target enzymes. nih.gov Such models can then be used to virtually screen new, un-synthesized analogues, prioritizing those with the highest predicted activity for synthesis and further testing. This approach accelerates the drug discovery process by focusing resources on the most promising candidates. acs.org

Pharmacokinetic and Pharmacodynamic Considerations for 3,6 Dihydroxy 1,7 Dimethoxyxanthone Pre Clinical

Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Models

A thorough understanding of a compound's ADME profile is fundamental in preclinical development. However, specific experimental data for 3,6-dihydroxy-1,7-dimethoxyxanthone is currently lacking.

In Vitro Permeability and Transport Studies

To predict oral absorption, in vitro models such as the Caco-2 cell permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA) are commonly used. sigmaaldrich.comevotec.commdpi.comnih.gov The Caco-2 assay utilizes a monolayer of human colon adenocarcinoma cells, which differentiate to form tight junctions and express transporters, thus modeling the intestinal barrier. nih.govnih.gov These assays determine a compound's apparent permeability coefficient (Papp). nih.gov PAMPA offers a simpler, non-cell-based method to assess passive, transcellular permeability. sigmaaldrich.comevotec.com No studies reporting the results of Caco-2 or PAMPA assays for this compound have been identified.

Metabolic Pathways and Metabolite Identification (e.g., Phase I and Phase II Biotransformations)

The metabolic fate of a xenobiotic is investigated through studies of Phase I and Phase II biotransformations. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes, introduce or expose functional groups. nih.gov Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion. nih.govdrughunter.comupol.czresearchgate.net Common conjugation reactions include glucuronidation, sulfation, and glutathione (B108866) conjugation. drughunter.comupol.czresearchgate.net While the general principles of drug metabolism are well-established, specific studies to identify the metabolic pathways and resulting metabolites of this compound in preclinical models have not been reported.

Excretion Routes

The final step in a compound's journey through the body is its elimination, primarily via the kidneys (urine) or the liver (bile and feces). Determining the major routes of excretion for the parent compound and its metabolites is a key component of pharmacokinetic profiling. This information is currently unavailable for this compound.

Dose-Response Relationships and Target Engagement in Pre-clinical Systems

Understanding the relationship between the dose of a compound and its pharmacological effect is crucial. This involves identifying the biological targets with which the compound interacts. For instance, studies on other xanthones have demonstrated engagement with targets like the TLR4/NF-κB signaling pathway in inflammatory models. nih.gov However, for this compound, there is a lack of published data defining its dose-response curve or confirming its engagement with specific molecular targets in any preclinical system.

In Silico Prediction of ADMET Properties and Drug-Likeness

In the absence of experimental data, computational (in silico) models are valuable tools for predicting a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties and its "drug-likeness." nih.gov Drug-likeness is often assessed using guidelines like Lipinski's Rule of Five, which considers properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. nih.gov

Based on publicly available information, some of the physicochemical properties of this compound can be computed. These predictions can offer a preliminary assessment of its potential as a drug candidate.

Below is a table of computed properties for this compound relevant to Lipinski's Rule of Five.

PropertyValueLipinski's Rule of Five Guideline
Molecular Weight288.25 g/mol < 500
XLogP3-AA (logP)2.7≤ 5
Hydrogen Bond Donor Count2≤ 5
Hydrogen Bond Acceptor Count6≤ 10
Data sourced from PubChem. nih.gov

These computed values for this compound are all within the parameters of Lipinski's Rule of Five, suggesting that the compound possesses physicochemical properties consistent with those of orally bioavailable drugs. However, it is critical to note that these are theoretical predictions and require experimental validation.

Computational Studies and Molecular Modeling of 3,6 Dihydroxy 1,7 Dimethoxyxanthone

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in identifying potential biological targets and estimating the binding affinity of a small molecule like a xanthone (B1684191). biorxiv.org

While specific docking studies for 3,6-Dihydroxy-1,7-dimethoxyxanthone are not prominently available in published literature, research on its isomer, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475) (XAN), provides valuable insights. Docking simulations demonstrated that this related xanthone could bind directly to Toll-like receptor 4 (TLR4), a key protein in inflammatory pathways. nih.gov The study aimed to identify a potential TLR4 inhibitor from a xanthone-rich fraction of a medicinal plant. nih.gov Such studies suggest that this compound may also exhibit interactions with similar protein targets, although this would require specific experimental validation.

The elucidation of binding modes reveals the specific interactions that stabilize the ligand-protein complex. These interactions are critical for a molecule's biological activity. Key interactions typically include hydrogen bonds, hydrophobic interactions, and van der Waals forces.

In the molecular docking study of the isomeric compound 1,7-dihydroxy-3,4-dimethoxyxanthone with TLR4, the simulation showed that the xanthone binds to a smooth region on the receptor, adjacent to its contact interface with its co-receptor, MD-2. nih.gov A recent 2025 study on other natural xanthone derivatives targeting the ACE2 receptor also highlighted the primary role of hydrogen bonds and hydrophobic contacts in forming stable interactions with key amino acid residues in the protein's active site. researchgate.net These findings underscore a common mechanism for xanthones where hydroxyl and methoxy (B1213986) groups are likely key participants in forming hydrogen bonds, while the planar tricyclic xanthone core contributes to favorable hydrophobic and aromatic stacking interactions.

Interaction TypePotential Role in Xanthone BindingRelevant Functional Groups
Hydrogen BondingDirectional interactions that anchor the ligand to specific residues.Hydroxyl (-OH), Carbonyl (C=O), Methoxy (-OCH3)
Hydrophobic InteractionsStabilization of the ligand within non-polar pockets of the binding site.Aromatic Rings
Aromatic (π-π) StackingFavorable interactions between the aromatic rings of the xanthone and aromatic residues of the protein (e.g., Phenylalanine, Tyrosine).Xanthone Ring System

Molecular Dynamics (MD) Simulations for Conformational Analysis and Ligand-Protein Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuation and conformational changes of proteins and ligands over time. Following a docking study, MD simulations are often performed to assess the stability of the predicted ligand-protein complex. A 2025 study successfully used MD simulations to confirm the stable interactions of two xanthone glycoside derivatives with key residues of the ACE2 receptor. researchgate.net For a compound like this compound, an MD simulation would track the atomic movements of both the xanthone and its target protein, typically over nanoseconds. This analysis helps to confirm whether the key interactions observed in the static docking pose are maintained in a dynamic, more realistic environment, thereby validating the stability of the binding.

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of a molecule. mdpi.comrsc.org These methods can calculate properties like the distribution of electron density, molecular orbital energies (HOMO/LUMO), and molecular electrostatic potential (MEP). researchgate.netrsc.org Such calculations are crucial for understanding a molecule's reactivity, stability, and the nature of its interactions with biological targets. mdpi.comacs.org For this compound, DFT could be used to:

  • Determine the most stable geometric conformation of the molecule.
  • Calculate the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and kinetic stability.
  • Map the molecular electrostatic potential to identify electron-rich regions (potential hydrogen bond acceptors) and electron-poor regions (potential hydrogen bond donors).
  • These theoretical insights complement experimental findings and can guide the design of more potent derivatives.

    In Silico Screening and Virtual Library Design for Novel Xanthone Scaffolds

    The xanthone structure is considered a "privileged scaffold" in medicinal chemistry due to its recurrence in molecules with diverse biological activities. The core structure of this compound can serve as a template for in silico screening and the design of virtual libraries. nih.govnih.govegasmoniz.com.pt This process involves:

  • Scaffold Definition: The tricyclic xanthone core is defined as the base structure.
  • Virtual Library Generation: Computational methods are used to add a wide variety of chemical groups to the scaffold at positions 1, 3, 6, and 7, creating a large, diverse library of virtual compounds. This can involve coupling amine-containing motifs or other functional groups known to interact with specific targets. nih.govresearchgate.net
  • Virtual Screening: This virtual library is then screened against a biological target of interest using high-throughput docking simulations. This allows for the rapid assessment of thousands of potential derivatives without the need for immediate chemical synthesis.
  • This approach accelerates the discovery of novel hit compounds by focusing synthetic efforts on derivatives predicted to have the highest activity and most favorable drug-like properties. nih.govresearchgate.net

    Derivatization and Chemical Modification Strategies for Enhancing 3,6 Dihydroxy 1,7 Dimethoxyxanthone Bioactivity and Biopharmaceutical Properties

    Synthesis of Prodrugs and Targeted Delivery Systems

    The development of prodrugs and the utilization of targeted delivery systems are established strategies to overcome the biopharmaceutical challenges associated with natural products, including poor solubility and non-specific distribution. While specific prodrugs of 3,6-Dihydroxy-1,7-dimethoxyxanthone are not extensively documented in the literature, the principles of prodrug design for phenolic compounds can be applied to its dihydroxy-moieties.

    Prodrug Strategies:

    The hydroxyl groups at positions 3 and 6 of the xanthone (B1684191) core are amenable to esterification to create prodrugs. These ester linkages can be designed to be cleaved by endogenous esterases, releasing the active parent compound at the target site. For instance, the synthesis of amino acid-substituted prodrugs has been explored for other nucleoside analogues, enhancing their activity. rsc.org This approach could potentially be adapted for this compound to improve its oral absorption and cellular uptake.

    Another approach involves the formation of O-(imidomethyl) derivatives of phenolic drugs, which has been shown to significantly enhance oral bioavailability. nih.gov For example, an O-saccharinylmethyl prodrug of 17β-estradiol demonstrated a nine-fold increase in oral potency compared to the parent drug. nih.gov Such a strategy could be investigated for the hydroxyl groups of this compound.

    Targeted Delivery Systems:

    Nanoparticle-based drug delivery systems offer a promising avenue for improving the therapeutic index of xanthones by enhancing solubility, providing controlled release, and enabling targeted delivery. researchgate.netresearchgate.net Various nanoparticle formulations have been successfully employed for other xanthones, such as α-mangostin, and similar approaches could be applied to this compound. researchgate.netresearchgate.net

    Polymeric Nanoparticles: Encapsulation within biodegradable polymers like poly(lactic-co-glycolic acid) (PLGA) can protect the drug from degradation, control its release, and facilitate targeted delivery to specific tissues or cells. nih.govdatadryad.org For instance, PLGA nanocapsules significantly improved the inhibitory effect of xanthone and 3-methoxyxanthone (B1606244) on nitric oxide production in macrophages. datadryad.org

    Liposomes and Nanomicelles: These lipid-based nanocarriers can encapsulate hydrophobic drugs like xanthones, increasing their aqueous solubility and circulation time. researchgate.net Nanomicelle modification has been shown to increase the solubility of α-mangostin by more than 10,000-fold. researchgate.netresearchgate.net

    Nanoemulsions: Oil-in-water nanoemulsions can enhance the solubility and bioavailability of lipophilic compounds. nih.gov A xanthone nanoemulsion demonstrated greater efficacy in inducing apoptosis in liver cancer cells compared to the free extract. nih.gov

    These nanodelivery systems can also be functionalized with targeting ligands, such as antibodies or peptides, to achieve active targeting to cancer cells or other specific sites of action, thereby increasing efficacy and reducing off-target effects. mdpi.com

    Structural Hybridization with Other Pharmacophores for Multi-target Activity

    Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid compound with the potential to interact with multiple biological targets. This strategy can lead to enhanced potency, overcome drug resistance, and provide a more desirable pharmacological profile.

    The xanthone scaffold is a versatile platform for structural hybridization. nih.govmdpi.com For instance, the hybridization of xanthones with heterocyclic compounds known for their anti-inflammatory properties, such as pyrazole (B372694) and 1,2,4-triazole, has been explored to develop potent anti-inflammatory agents. nih.gov This approach could be applied to this compound to create novel derivatives with enhanced multi-target activity.

    A study on the synthesis of xanthone-based butenafine (B35027) analogues demonstrated that combining the xanthone scaffold with the tert-butylbenzylamino portion of the antifungal drug butenafine resulted in hybrid compounds with promising activity against various fungal strains. mdpi.com This highlights the potential of hybridizing this compound with known antimicrobial or antifungal agents to develop new broad-spectrum therapeutics.

    The synthesis of such hybrids often involves multi-step reactions. For example, a general pathway for creating hybrid xanthone derivatives involves the initial synthesis of the xanthone core, followed by the introduction of a linker and subsequent coupling with the second pharmacophore. nih.gov

    Hybrid StrategyPharmacophorePotential Enhanced ActivityReference
    Xanthone-HeterocyclePyrazole, 1,2,4-TriazoleAnti-inflammatory nih.gov
    Xanthone-Antifungaltert-ButylbenzylaminoAntifungal mdpi.com

    This table presents potential hybridization strategies for this compound based on successful examples with other xanthone scaffolds.

    Optimization of Solubility, Stability, and Bioavailability through Chemical Modifications

    The poor aqueous solubility and limited bioavailability of many natural xanthones, including likely this compound, hinder their clinical development. Chemical modifications aimed at optimizing these physicochemical properties are crucial.

    Improving Solubility:

    Several chemical modification strategies can be employed to enhance the aqueous solubility of xanthones:

    Glycosylation: The introduction of sugar moieties to the xanthone core to form xanthone glucosides is a well-established method to improve water solubility and, in some cases, biological activity. biosynth.com Glycosylation can occur at the hydroxyl groups of this compound.

    Introduction of Ionizable Groups: The incorporation of aminoalkyl groups at various positions on the xanthone scaffold can increase water solubility by forming water-soluble salts. For example, the synthesis of ω-aminoalkoxylxanthones has been reported to enhance antimicrobial activity. researchgate.net

    Micronization and Co-grinding: Reducing the particle size of a drug can increase its surface area and dissolution rate. Co-grinding a sparingly water-soluble drug with an excipient like D-mannitol has been shown to significantly enhance bioavailability. nih.gov

    Enhancing Stability and Bioavailability:

    Prenylation: The addition of prenyl groups to the xanthone nucleus can influence its lipophilicity and interaction with biological membranes, potentially enhancing its absorption and bioactivity. nih.govnih.gov Structure-activity relationship (SAR) studies of prenylated xanthones have shown that the position and number of prenyl groups significantly affect their anti-proliferative activity. nih.gov

    Alkoxylation and Acylation: Modification of the hydroxyl groups through alkoxylation or acylation can alter the lipophilicity and metabolic stability of the compound. The introduction of alkoxy or alkenoxy substituents at the 3-position of 1,3-dihydroxyxanthone derivatives has been shown to positively influence their cholinesterase inhibitory activity.

    Mannich Base Formation: The synthesis of Mannich base derivatives of 1,3-dihydroxyxanthones has led to compounds with potent dual inhibitory activity against acetylcholinesterase and butyrylcholinesterase. This suggests that introducing (dialkylamino)methyl groups could be a viable strategy for modifying this compound.

    ModificationEffect on Physicochemical PropertyPotential Impact on BioactivityReference
    GlycosylationIncreased solubilityEnhanced or altered activity biosynth.com
    AminoalkylationIncreased solubilityEnhanced antimicrobial activity researchgate.net
    PrenylationIncreased lipophilicityEnhanced anti-proliferative activity nih.gov
    AlkoxylationModified lipophilicityEnhanced enzyme inhibition
    Mannich Base FormationIncreased solubility/lipophilicityEnhanced enzyme inhibition

    This table summarizes chemical modifications and their potential effects on the properties of this compound, based on studies of related xanthone compounds.

    Advanced Analytical Methodologies for Detection and Quantification of 3,6 Dihydroxy 1,7 Dimethoxyxanthone

    Quantitative High-Performance Liquid Chromatography (HPLC) Coupled with Various Detectors (e.g., UV, DAD)

    High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of xanthones, including 3,6-dihydroxy-1,7-dimethoxyxanthone. nih.gov The method's adaptability allows for the use of various detectors, with Ultraviolet (UV) and Diode-Array Detectors (DAD) being the most common due to their robustness and the chromophoric nature of the xanthone (B1684191) structure. nih.govresearchgate.net

    A typical HPLC-DAD system provides sensitive and specific quantification of target compounds. researchgate.net The separation is commonly achieved on a C18 reversed-phase column, and a gradient elution with a mobile phase consisting of acidified water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) is often employed. nih.govscielo.org.mx This setup allows for the effective separation of complex mixtures of xanthones. nih.gov For instance, a gradient of 65-90% methanol in 0.1% formic acid has been successfully used to separate various xanthones with UV detection at 254 nm. nih.gov The DAD detector offers the advantage of acquiring the entire UV-visible spectrum of the eluting compounds, which aids in peak identification and purity assessment. researchgate.net

    The table below summarizes typical parameters for HPLC-DAD analysis of xanthones, which can be adapted for this compound.

    ParameterTypical Conditions
    Column C18 reverse phase (e.g., 4.6 x 150 mm, 5 µm) scielo.org.mx
    Mobile Phase Gradient of acidified water (e.g., 0.1% formic acid or TFA) and acetonitrile/methanol nih.govscielo.org.mx
    Flow Rate 1.2 mL/min scielo.org.mx
    Detection DAD at 254 nm nih.gov
    Injection Volume 20 µL scielo.org.mx

    Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity and Selectivity in Complex Matrices

    For enhanced sensitivity and selectivity, especially in complex biological or botanical matrices, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govnih.gov This powerful technique combines the separation capabilities of HPLC with the mass-analyzing capabilities of a tandem mass spectrometer.

    UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry) has been effectively used for the analysis of xanthones in mangosteen peel. nih.gov The high resolution and sensitivity of this technique allow for the identification and quantification of a wide range of xanthones, even at low concentrations. nih.gov The mass spectrometer can be operated in various modes, such as full scan or multiple reaction monitoring (MRM), to achieve specific analytical goals. In a study on a xanthone-rich fraction, UPLC-MS/MS was used to identify potential bioactive compounds by analyzing the differences in the chemical composition of the cell culture medium. nih.gov

    The selectivity of LC-MS/MS is particularly advantageous when analyzing complex samples where co-eluting compounds might interfere with traditional UV detection. The fragmentation pattern of the parent ion in the MS/MS mode provides a unique fingerprint for the target analyte, ensuring accurate identification and quantification. nih.gov

    Hyphenated Techniques for Complex Mixture Analysis (e.g., GC-MS for volatile derivatives)

    While HPLC and LC-MS are the primary tools for analyzing non-volatile xanthones, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed for the analysis of volatile derivatives or related compounds within a complex plant extract. Although xanthones themselves are generally not volatile enough for direct GC analysis, derivatization can make them amenable to this technique.

    GC-MS is highly effective for separating and identifying volatile compounds in complex mixtures, such as essential oils. nih.gov The sample is vaporized and separated in a capillary column, and the eluted compounds are then identified by their mass spectra. nih.gov For instance, GC-MS analysis of essential oils has been used to identify numerous volatile constituents, with quantification based on the relative peak area in the total ion chromatogram. mdpi.com While not directly applied to this compound in the provided search results, the principle of using GC-MS for the analysis of derivatized, less polar compounds within a plant extract is a well-established analytical strategy.

    Specialized Sample Preparation Techniques for Biological and Botanical Samples

    The quality of analytical results is highly dependent on the sample preparation method. For biological and botanical samples, efficient extraction of the target analyte while minimizing interferences is critical. nih.govnih.gov

    Several extraction techniques are available for isolating xanthones from plant materials. nih.gov Traditional methods include maceration and Soxhlet extraction, often using solvents like ethanol. nih.gov Modern techniques such as microwave-assisted extraction (MAE) and ultrasonic-assisted extraction (UAE) offer advantages like reduced extraction time and lower solvent consumption. nih.gov For example, MAE with ethyl acetate (B1210297) has been shown to be effective for extracting xanthones from mangosteen pericarp. nih.gov

    For the analysis of carotenoids in vegetable matrices, a microscale extraction method using acetone (B3395972) followed by partitioning into petroleum ether has been developed. scielo.br A similar approach, tailored to the polarity of this compound, could be employed. The choice of solvent is crucial; methanol has been identified as an optimal solvent for the extraction of both xanthones and anthocyanins from mangosteen peel. nih.gov

    The following table outlines various extraction methods used for xanthones from botanical sources.

    Extraction MethodSolvent(s)Key FindingsReference
    Maceration80% EthanolOptimal at 33°C with 75% amplitude for 2 hours. nih.gov
    Soxhlet Extraction80% EthanolOptimal at 33°C with 75% amplitude for 2 hours. nih.gov
    Microwave-Assisted Extraction (MAE)72.40% (v/v) Ethyl AcetateHigh yield of xanthones with short irradiation time. nih.gov
    Ultrasonic-Assisted Extraction (UAE)71% EthanolOptimal with a 2.24 min irradiation time. nih.gov
    Accelerated Solvent Extraction (ASE)95% EthanolFast (30 min) with >96% recovery. lcms.cz
    Solvent ExtractionMethanolOptimal for both xanthones and anthocyanins. nih.gov

    Emerging Research Avenues and Future Directions for 3,6 Dihydroxy 1,7 Dimethoxyxanthone

    Exploration of Novel Biological Targets and Undiscovered Signaling Pathways

    Future research into 3,6-Dihydroxy-1,7-dimethoxyxanthone will likely focus on identifying novel molecular targets and elucidating its impact on previously unassociated signaling pathways. The diverse biological activities reported for other xanthone (B1684191) derivatives suggest that this compound may also interact with multiple cellular components.

    A promising area of investigation is its potential role in modulating inflammatory pathways. For instance, research on a structurally related compound, 1,7-dihydroxy-3,4-dimethoxyxanthone (B1237475), has shown that it can inhibit lipopolysaccharide-induced inflammation by suppressing the Toll-like receptor 4 (TLR4)/NF-κB signaling cascade. nih.govresearchgate.net This suggests that this compound could also target key proteins in this pathway. Furthermore, the broader class of xanthones has been found to inhibit the NLRP3 inflammasome, a key component of the innate immune response, by influencing cellular metabolism. nih.gov Future studies could explore whether this compound shares this mechanism.

    In the context of cancer, xanthone derivatives are known to act through various mechanisms, including the activation of caspases to induce apoptosis, and the inhibition of protein kinases and topoisomerases. nih.gov Another xanthone, 1,7-dihydroxy-3,4-dimethoxyxanthone, has been shown to regulate Mitogen-Activated Protein Kinase (MAPK) signaling pathways in multidrug-resistant cancer cells. nih.gov Investigating the effects of this compound on these and other cancer-related pathways, such as the Akt/mTOR pathway, could reveal new therapeutic targets. researchgate.net

    Investigation of Synergistic Effects with Other Phytochemicals or Established Agents

    A significant future direction for the research of this compound lies in the exploration of its synergistic effects when combined with other phytochemicals or conventional therapeutic agents. This approach could lead to more effective treatment strategies with potentially reduced side effects.

    The potential for xanthones to act as adjuvants in chemotherapy is an area of active research. For example, α-mangostin, a well-studied xanthone, has demonstrated synergistic antineoplastic effects with 5-fluorouracil (B62378) in breast cancer cells, allowing for a significant reduction in the dose of the chemotherapeutic agent. mdpi.com Similar synergistic effects have been observed when xanthones are combined with doxorubicin (B1662922). nih.gov These findings provide a strong rationale for investigating the potential of this compound to enhance the efficacy of existing anticancer drugs.

    Furthermore, the combination of xanthone derivatives with non-pharmacological treatments is also a promising avenue. A recent study explored the synergistic effects of novel xanthone derivatives and mild hyperthermia in ovarian cancer cell lines, revealing significant changes in the expression of stress-related genes. nih.gov This suggests that this compound could be investigated in combination with hyperthermia or other physical therapies to enhance its therapeutic effects.

    Development of Advanced Drug Delivery Systems (e.g., Nanoparticles, Liposomes) for Improved Therapeutic Efficacy

    A major hurdle in the clinical application of many natural compounds, including xanthones, is their poor bioavailability and solubility. The development of advanced drug delivery systems represents a critical step in overcoming these limitations for this compound.

    Nanoparticle-based delivery systems, such as polymeric nanoparticles and liposomes, have shown great promise for improving the therapeutic efficacy of other xanthones like α-mangostin. These systems can enhance solubility, protect the compound from degradation, and enable targeted delivery to specific tissues or cells.

    Delivery SystemPotential Advantages for this compound
    Polymeric Nanoparticles Can improve solubility, provide controlled release, and allow for targeted delivery.
    Liposomes Biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic compounds, improving circulation time.
    Solid Lipid Nanoparticles Offer good biocompatibility and the potential for controlled drug release.
    Nanomicelles Can significantly increase the aqueous solubility of poorly soluble compounds.

    By encapsulating this compound within these nanocarriers, it may be possible to improve its pharmacokinetic profile and enhance its accumulation at the site of action, thereby increasing its therapeutic efficacy and reducing potential off-target effects.

    Integration with Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Mechanistic Insight

    To gain a deeper understanding of the mechanisms of action of this compound, future research should integrate "omics" technologies. Proteomics and metabolomics, in particular, can provide a comprehensive view of the cellular changes induced by this compound. frontiersin.org

    These technologies can help to identify the specific proteins and metabolic pathways that are modulated by this compound. For instance, a study combining proteomics and metabolomics revealed that xanthone inhibits the NLRP3 inflammasome by rewiring the metabolic profile of macrophages. nih.gov This approach could be applied to this compound to uncover its precise molecular mechanisms.

    Metabolomics can also be a powerful tool for discovering new bioactive compounds and understanding their production in biological systems. nih.gov By analyzing the metabolic fingerprints of cells or organisms treated with this compound, researchers can identify biomarkers of its activity and gain insights into its broader physiological effects. The integration of multi-omics data can provide a more holistic understanding of the compound's biological effects and aid in the generation of new mechanistic hypotheses. nih.gov

    Sustainable Production and Biotransformation Strategies for this compound

    The sustainable and scalable production of this compound is crucial for its future development as a therapeutic agent. Research into its biosynthetic pathway and the use of biotechnological methods can provide environmentally friendly and economically viable production strategies.

    The biosynthesis of xanthones in plants involves the shikimate and acetate (B1210297) pathways, leading to the formation of a benzophenone (B1666685) intermediate that is then cyclized to form the xanthone core. nih.govfrontiersin.orgnih.govuniroma1.itmdpi.com Understanding the specific enzymes involved in the hydroxylation and methylation steps that lead to this compound is a key area for future research. This knowledge can be applied in metabolic engineering approaches to enhance its production in plants or microbial hosts.

    Plant tissue culture techniques, such as hairy root cultures, offer a promising platform for the controlled and sustainable production of xanthones. nih.gov Furthermore, biotransformation, using microbial or enzymatic catalysts, could be employed to convert precursor molecules or other natural xanthones into this compound. Chemical synthesis routes have also been developed for the precursor 3,6-dihydroxyxanthone, which could potentially be a substrate for targeted enzymatic methylation to produce the desired compound. researchgate.net

    Conclusion and Broader Implications for 3,6 Dihydroxy 1,7 Dimethoxyxanthone Research

    Summary of Key Academic Findings and Contributions of 3,6-Dihydroxy-1,7-dimethoxyxanthone Research

    Academic literature confirms the isolation and identification of this compound from the aerial parts of Hypericum ascyron, a plant belonging to the St. John's wort family. biocrick.com This discovery marked the identification of a new xanthone (B1684191) compound. biocrick.com However, beyond its initial isolation and characterization, there is a notable absence of published studies detailing its specific biological effects or pharmacological properties. The primary contribution of existing research is therefore the addition of this molecule to the vast library of known natural xanthones.

    Below is a table summarizing the basic chemical information for this compound.

    PropertyValue
    IUPAC Name 3,6-Dihydroxy-1,7-dimethoxy-9H-xanthen-9-one
    Molecular Formula C₁₅H₁₂O₆
    CAS Number 262292-34-2
    Natural Source Hypericum ascyron biocrick.com

    Identification of Unanswered Questions and Critical Research Gaps

    The current body of scientific literature on this compound is defined by its limitations, presenting a clear opportunity for future investigation. The most significant research gap is the complete lack of data on its biological activities. Key unanswered questions include:

    Pharmacological Profile: What are the specific pharmacological effects of this compound? Does it exhibit anti-inflammatory, antioxidant, antimicrobial, or anticancer properties, similar to other xanthones?

    Mechanism of Action: If it possesses biological activity, what are the underlying molecular mechanisms? Which cellular pathways or targets does it modulate?

    Bioavailability and Metabolism: How is this compound absorbed, distributed, metabolized, and excreted in biological systems?

    Synthetic Accessibility: Can this compound be efficiently synthesized in a laboratory setting to enable further research without reliance on natural extraction?

    Comparative Efficacy: How do its potential biological activities compare to other structurally related and well-studied xanthones?

    The absence of answers to these fundamental questions underscores the nascent stage of research concerning this particular molecule.

    Future Prospects and Pre-clinical Translational Research Perspectives for this compound as a Research Lead

    The future of research on this compound is entirely open-ended and holds the potential for significant discoveries. As a novel natural product, it represents a promising starting point for pre-clinical translational research. The general biological activities of the broader xanthone class of compounds can serve as a guide for initial investigations.

    Future research should prioritize the following:

    In Vitro Screening: A comprehensive screening of the compound against various cell lines (e.g., cancer cells, immune cells) and enzymatic assays would be the first step to identify any potential therapeutic effects.

    Elucidation of Structure-Activity Relationships: Should biological activity be identified, the synthesis of analogues and derivatives could help to elucidate the structure-activity relationship, potentially leading to the development of more potent and selective compounds.

    Target Identification: Advanced techniques such as proteomics and transcriptomics could be employed to identify the specific molecular targets of this compound.

    Development of Pre-clinical Models: If promising in vitro activity is observed, the development of animal models to evaluate the in vivo efficacy and safety of the compound would be a critical next step.

    Given the well-documented therapeutic potential of other xanthones, this compound stands as a valid, albeit unproven, candidate for drug discovery efforts. Its journey from a mere chemical identifier to a potential therapeutic lead awaits dedicated scientific exploration.

    Q & A

    Basic Research Questions

    Q. What are the validated spectroscopic methods for confirming the structure of 3,6-Dihydroxy-1,7-dimethoxyxanthone?

    • Methodology : Use high-resolution mass spectrometry (HR-MS) to determine the molecular formula (C₁₅H₁₂O₆, MW 288.25) and combine with 1D/2D NMR spectroscopy to assign hydroxyl, methoxy, and aromatic proton signals. Key diagnostic signals include downfield-shifted hydroxyl protons (δ 10–12 ppm) and methoxy groups (δ 3.8–4.0 ppm). Cross-peaks in HMBC spectra confirm connectivity between substituents and the xanthone core .

    Q. How should researchers handle storage and solubility challenges for this compound?

    • Methodology : Store lyophilized powder at -20°C for long-term stability. For solutions, use DMSO or ethanol as solvents and store at -80°C to prevent degradation. Note that solubility is <1 mg/mL in aqueous buffers; pre-dissolve in polar organic solvents before dilution for bioassays .

    Q. What plant sources are reliable for isolating this compound?

    • Methodology : Extract from Hypericum ascyron or related species using methanol or ethanol via maceration. Follow with column chromatography (silica gel or Sephadex LH-20) and HPLC purification. Validate purity (>95%) using HPLC-UV at 254 nm .

    Advanced Research Questions

    Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

    • Methodology : Standardize assay conditions (e.g., cell lines, solvent controls, and exposure times). For example, cytotoxic activity against HL-60 cells was observed at IC₅₀ 10–20 µM in some studies but not others; verify cell viability assays (MTT/WST-1) with rigorous solvent controls (e.g., DMSO <0.1%) to exclude false positives .

    Q. What strategies optimize the synthesis of this compound for structure-activity studies?

    • Methodology : Use regioselective methylation/demethylation reactions on xanthone precursors. For example, protect the 3- and 6-hydroxyl groups with acetyl before introducing methoxy groups at positions 1 and 6. Deprotect under mild alkaline conditions to retain hydroxyl groups .

    Q. How should researchers address discrepancies in NMR data across studies?

    • Methodology : Reconcile spectral assignments by comparing chemical shifts with structurally similar xanthones (e.g., 1,7-dihydroxy-2,3-dimethoxyxanthone). Use deuterated solvents (DMSO-d₆ or CDCl₃) consistently and validate assignments via HMBC correlations between methoxy protons (δ ~3.9 ppm) and adjacent carbons .

    Experimental Design Considerations

    Q. What in vitro models are suitable for studying its antioxidant or cytotoxic mechanisms?

    • Methodology : Use ROS-sensitive assays (e.g., DCFH-DA) in cancer cell lines (e.g., LoVo, K562) with parallel cytotoxicity assays. Include positive controls (e.g., ascorbic acid for antioxidants, doxorubicin for cytotoxicity) and validate results with orthogonal methods like flow cytometry for apoptosis .

    Q. How to design stability studies for this compound under physiological conditions?

    • Methodology : Incubate in PBS (pH 7.4) or simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC at 0, 6, 12, and 24 hours. Use LC-MS to identify degradation products and adjust storage/administration protocols accordingly .

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.